molecular formula C12H16ClNO2 B2899924 (3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049727-94-7

(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2899924
CAS No.: 1049727-94-7
M. Wt: 241.72
InChI Key: SZHUXHHHBXYABK-VZXYPILPSA-N
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Description

(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring, an o-tolyl group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the preparation of the o-tolyl group. One common synthetic route is the use of organometallic catalysts to facilitate the formation of the pyrrolidine ring. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving the desired stereochemistry and yield.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and maintain product quality.

Chemical Reactions Analysis

Types of Reactions: (3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications in the development of new drugs, particularly in the fields of neurology and cardiology.

  • Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is unique due to its chiral structure and specific functional groups. Similar compounds include other pyrrolidine derivatives and o-tolyl-containing compounds. the stereochemistry and functional groups of this compound distinguish it from its counterparts, making it suitable for specific applications.

Comparison with Similar Compounds

  • (3R,4S)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride

  • (3S,4S)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride

  • (3R,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride

Properties

IUPAC Name

(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHUXHHHBXYABK-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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